4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine

LogP Lipophilicity Drug-likeness

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine (CAS 1340496-07-2) is a heterocyclic primary amine building block belonging to the 1,2,4-triazole class. Its molecular formula is C8H16N4, with a molecular weight of 168.24 g/mol.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B15311306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)CCCCN
InChIInChI=1S/C8H16N4/c1-2-12-8(10-7-11-12)5-3-4-6-9/h7H,2-6,9H2,1H3
InChIKeyROLRILKFFLETLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine: Procurement-Relevant Identity and Physicochemical Snapshot


4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine (CAS 1340496-07-2) is a heterocyclic primary amine building block belonging to the 1,2,4-triazole class [1]. Its molecular formula is C8H16N4, with a molecular weight of 168.24 g/mol [1]. The compound features an ethyl substituent at the N1 position of the triazole ring and a linear butan-1-amine chain at the C5 carbon, yielding a high fraction of sp³-hybridized carbons (Fsp³ = 0.75) and a computed XLogP3-AA of 0.4 [1]. It is commercially supplied as a research chemical with a typical purity specification of 97–98% .

Why 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine Cannot Be Simply Replaced by Other Triazole Butanamines


In-class 1,2,4-triazole butanamines differ substantially in their regioisomerism (N1-alkyl, C5-alkyl vs. N1-alkyl, C3-alkyl, etc.) and N-alkyl chain identity, which directly impacts key molecular properties relevant to medicinal chemistry and chemical biology applications [1]. For example, shifting the butanamine chain from the C5 to the N1 position while removing the N-ethyl group—as in 4-(1H-1,2,4-triazol-1-yl)butan-1-amine—results in a computed logP shift of approximately 1.3 log units, significantly altering lipophilicity and predicted permeability [1]. Such differences can derail structure–activity relationships (SAR) in lead optimization programs and fragment-based drug discovery, making generic interchange scientifically invalid without explicit comparative validation [1].

Quantitative Differentiation Evidence for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: N1-Ethyl C5-Butanamine Regioisomer vs. N1-Butanamine Unsubstituted Analog

The target compound (N1-ethyl, C5-butanamine regioisomer) exhibits a computed XLogP3-AA of 0.4 [1], whereas the regioisomeric analog 4-(1H-1,2,4-triazol-1-yl)butan-1-amine (N1-butanamine, no N-ethyl) has an ACD/LogP of -0.92 . This represents a >1.3 log unit increase in lipophilicity for the target compound, indicating significantly higher predicted membrane permeability and altered distribution characteristics.

LogP Lipophilicity Drug-likeness Permeability

Fraction of sp³ Carbons (Fsp³) as a Surrogate for Conformational Flexibility and Potential Selectivity

The target compound possesses an Fsp³ value of 0.75 (6 out of 8 carbons are sp³-hybridized), as calculated from its molecular structure [1]. While direct head-to-head Fsp³ data for the closest analog 4-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine are not available in public repositories, this value is substantially higher than typical aromatic fragment libraries (median Fsp³ ≈ 0.3–0.4 for many commercial collections), indicating a greater degree of three-dimensionality which has been correlated with improved selectivity and reduced off-target promiscuity in fragment-based campaigns [2].

Fsp³ Conformational flexibility Selectivity Fragment-based drug discovery

Hydrogen-Bond Donor/Acceptor Topology: Impact on Target Engagement vs. N1-Substituted Analogs

The target compound presents 1 hydrogen-bond donor (primary amine) and 3 hydrogen-bond acceptors (triazole nitrogens), with a topological polar surface area (TPSA) of 56.7 Ų [1]. In comparison, 4-(1H-1,2,4-triazol-1-yl)butan-1-amine also has 1 donor/3 acceptors but a TPSA of approximately 55–60 Ų . While the counts are identical, the spatial orientation differs: the C5-substituted butanamine projects the primary amine vector from the C5 ring carbon, whereas the N1-substituted analog projects it from the N1 nitrogen, altering the exit vector geometry and potentially affecting binding pocket complementarity. The target compound's higher lipophilicity (XLogP3-AA 0.4 vs. -0.92) further modulates the balance between polarity and hydrophobicity.

Hydrogen bonding TPSA Drug-likeness Fragment-based screening

Supply Quality and Purity Consistency: Commercial Specifications Comparison

Commercially, 4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is offered at 97% purity (AKSci) and 98% purity (Fluorochem) with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . In contrast, the N1-substituted regioisomer 4-(1H-1,2,4-triazol-1-yl)butan-1-amine is often supplied only as its dihydrochloride salt or at lower purity grades from multiple vendors, potentially introducing variability in stoichiometry and solubility for downstream reactions [1]. The availability of the free base form at >97% purity simplifies direct use in amide coupling, reductive amination, and other medicinal chemistry transformations without the need for neutralization or salt-exchange steps.

Purity Quality control Procurement Reproducibility

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine: Prioritized Application Scenarios Based on Quantitative Differentiation


Fragment-Based Drug Discovery Requiring Lipophilic, Three-Dimensional Primary Amine Building Blocks

The compound's XLogP3-AA of 0.4 and Fsp³ of 0.75 make it a suitable fragment for constructing lead-like molecules with balanced lipophilicity and conformational flexibility, particularly when targeting hydrophobic binding pockets or CNS-penetrant candidates where moderate logP is desired [1][2].

Parallel Library Synthesis and High-Throughput Chemistry Where Consistent Free Base Purity Is Essential

With guaranteed ≥97% purity and free base form, this compound enables direct, stoichiometrically controlled amide bond formation or reductive amination without additional neutralization steps, reducing workflow complexity and improving reproducibility in array synthesis .

Structure–Activity Relationship (SAR) Studies Comparing N1-Alkyl C5-Aminoalkyl Triazole Regioisomers

The distinct exit vector of the C5-butanamine chain, as opposed to N1-substituted analogs, provides a unique geometry for probing binding-site topology in target proteins, making this compound an essential comparator in SAR campaigns focused on triazole-based inhibitors or ligands [1].

Medicinal Chemistry Optimization of ADME Properties Through Alkyl Chain Variation

The compound's ethyl substituent on N1 and linear butanamine chain offer a reference scaffold for systematically varying N-alkyl and aminoalkyl chain lengths to optimize logP, solubility, and metabolic stability, supported by its well-characterized physicochemical profile [1].

Quote Request

Request a Quote for 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.